Isotopic Purity and Deuterium Incorporation: Ibrutinib-d5 Versus Alternative Deuterated Internal Standards
Ibrutinib-d5 from validated suppliers demonstrates HPLC purity of ≥99% deuterated forms (d1-d5) with a specific measured purity of 99.6% in sample COA documentation . The compound is a defined penta-deuterated species (d5) with five deuterium atoms specifically located at the phenoxy moiety, providing a consistent +5 Da mass shift relative to unlabeled Ibrutinib (MW 440.50 → 445.53) . This defined labeling position contrasts with random or incomplete deuteration patterns that can produce complex isotopic distributions and compromise quantitative accuracy. The mass spectrometric identification shows MH+ at m/z 446.2, confirming the expected mass shift for method development .
| Evidence Dimension | Isotopic purity and deuterium incorporation |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d5); specific measured purity 99.6% |
| Comparator Or Baseline | Generic deuterated compounds may have incomplete or undefined deuteration patterns |
| Quantified Difference | Defined penta-deuteration (d5) at specific phenoxy position; consistent +5 Da mass shift |
| Conditions | HPLC analysis; mass spectrometry (MH+ m/z 446.2); Certificate of Analysis from multiple vendors |
Why This Matters
High isotopic purity with defined deuteration position ensures consistent mass shift and minimizes isotopic cross-talk in MRM transitions, which is critical for accurate LC-MS/MS quantification in regulated bioanalysis.
